SJ572403

Descripción general

Descripción

Este compuesto tiene una alta especificidad para ciertas regiones dentro del subdominio D2 de p27-KID, con un valor de constante de disociación (Kd) de 2,2 mM . SJ403 se utiliza principalmente en la investigación relacionada con enfermedades asociadas con proteínas intrínsecamente desordenadas (IDP) .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de SJ403 implica múltiples pasos, incluyendo la formación de enlaces específicos y la introducción de grupos funcionales. La ruta sintética exacta y las condiciones de reacción son propiedad y no se divulgan públicamente en detalle. típicamente involucra técnicas de síntesis orgánica como la sustitución nucleofílica, las reacciones de condensación y los pasos de purificación como la cromatografía .

Métodos de Producción Industrial

La producción industrial de SJ403 probablemente implicaría escalar los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para volúmenes más grandes, garantizar una calidad y pureza consistentes e implementar procesos de purificación eficientes. El uso de reactores automatizados y la química de flujo continuo podría emplearse para mejorar la eficiencia de la producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

SJ403 se somete a varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran SJ403 incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones varían según la reacción deseada, típicamente involucran temperaturas controladas y niveles de pH .

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas de SJ403 .

Aplicaciones Científicas De Investigación

Cancer Research

SJ572403 has significant implications in cancer research due to its ability to modulate the activity of p27Kip1. By inhibiting this protein, this compound can potentially restore CDK2 activity, promoting cell proliferation and contributing to tumor growth. This makes it a candidate for developing treatments targeting cancers characterized by dysregulated cell cycle control .

Case Studies :

- Cell Proliferation Studies : In vitro studies have demonstrated that this compound can enhance the proliferation of cancer cells by altering the dynamics of p27Kip1. This effect has been observed in various cancer models where p27Kip1 is known to be dysregulated .

Biochemical Studies

This compound serves as a valuable tool for studying intrinsically disordered proteins (IDPs). Its binding dynamics with p27Kip1 provide insights into how small molecules can influence the conformational landscape of IDPs, which is critical for understanding their biological roles .

Techniques Used :

- Nuclear Magnetic Resonance Spectroscopy (NMR) : NMR techniques have been employed to observe changes in chemical shifts that indicate binding interactions between this compound and p27Kip1.

- Small Angle X-ray Scattering (SAXS) : This technique has been used to analyze conformational changes in p27Kip1 upon binding with this compound, offering structural insights into the protein's dynamics .

Potential Therapeutic Applications

The ability of this compound to modulate p27Kip1 activity opens avenues for therapeutic applications in diseases associated with cell cycle dysregulation. Understanding its interaction with disordered proteins may lead to novel strategies for targeting similar pathways in various diseases, including cancer and other proliferative disorders .

Mecanismo De Acción

SJ403 ejerce sus efectos interactuando específicamente con regiones dentro del subdominio D2 de p27-KID. Esta interacción desplaza a p27-D2 de Cdk2/ciclina A, restaurando parcialmente la actividad quinasa de Cdk2. Este mecanismo inhibe eficazmente la función inhibitoria del ciclo celular de p27 Kip1, convirtiéndolo en una herramienta valiosa en la investigación relacionada con la regulación del ciclo celular .

Actividad Biológica

SJ572403, also known as SJ403, is a small molecule inhibitor that targets the intrinsically disordered protein (IDP) p27Kip1, which plays a critical role in cell cycle regulation. This compound has garnered attention due to its ability to modulate protein interactions and kinase activities, making it a valuable subject for research in cancer biology and therapeutic development.

This compound binds specifically to the p27-Kip1 protein, particularly its Cdk inhibitory domain (p27-KID). The binding affinity of this compound to p27-KID has been quantified with a dissociation constant () of 2.2 mM, indicating a relatively weak interaction compared to other inhibitors . Despite this, this compound effectively alters the functional dynamics of p27Kip1 by displacing it from its complex with Cdk2/cyclin A, thereby restoring some kinase activity.

Key Findings:

- Displacement Effect : In fluorescence anisotropy assays, this compound demonstrated an IC50 value of 475 ± 67 μM for displacing p27-D2 from Cdk2/cyclin A complexes .

- Kinase Activity Restoration : Titration of this compound resulted in a significant increase in Cdk2 activity from approximately 13% to over 20%, highlighting its potential role in modulating kinase activity through competitive inhibition .

Structural Insights

Research utilizing NMR spectroscopy and small-angle X-ray scattering (SAXS) has revealed that this compound induces a population shift within the conformational landscape of p27-D2. This shift does not alter the energy barriers between states but rather stabilizes certain conformations that favor kinase activity .

Case Studies

- Hepatocellular Carcinoma (HCC) : In studies involving HCC cells, this compound was shown to reverse the effects of CYP2C8, indicating its potential role in overcoming drug resistance mechanisms associated with cancer therapies .

- Protein Interaction Dynamics : Detailed studies have characterized the conformational states of p27-D2 when bound to this compound. The compound was found to stabilize specific interactions that enhance the population of unbound p27-D2, facilitating increased kinase activity .

Binding Affinity and Activity Summary

| Compound | Target | (mM) | IC50 (μM) | Effect on Kinase Activity |

|---|---|---|---|---|

| This compound | p27-KID | 2.2 | 475 ± 67 | Increased from 13% to >20% |

Experimental Techniques Used

| Technique | Description |

|---|---|

| NMR Spectroscopy | Monitors binding interactions and conformational changes |

| Fluorescence Anisotropy (FA) | Measures displacement of labeled proteins |

| Small Angle X-ray Scattering | Provides insights into molecular conformations |

Propiedades

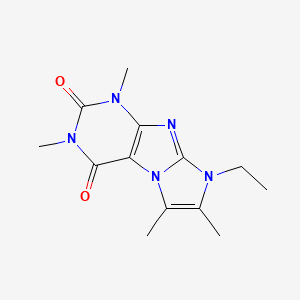

IUPAC Name |

6-ethyl-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2/c1-6-17-7(2)8(3)18-9-10(14-12(17)18)15(4)13(20)16(5)11(9)19/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJLETUKWLALKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.